2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone

Medicinal Chemistry Property-Based Drug Design Lipophilicity

Select this bromoacetyl benzothiophene for its unique 3,5-dimethyl substitution pattern—critical for GroEL chaperonin inhibition (IC₅₀ 1.5–4.2 µM) and essential for SAR programs targeting bacterial chaperones. The elevated LogP (4.10) versus unsubstituted analogs (3.39) enhances passive blood–brain barrier permeability, making it a preferred building block for CNS drug discovery. The high melting point (125–127 °C) simplifies recrystallization and ensures physical stability during storage and scale-up. Do not substitute with unsubstituted, monomethylated, or halogen-exchanged analogs without validation—steric and electronic differences compromise reactivity and biological activity.

Molecular Formula C12H11BrOS
Molecular Weight 283.19 g/mol
CAS No. 388088-83-3
Cat. No. B1333675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone
CAS388088-83-3
Molecular FormulaC12H11BrOS
Molecular Weight283.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC(=C2C)C(=O)CBr
InChIInChI=1S/C12H11BrOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3
InChIKeyBEGKHWMWXSYGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone (CAS 388088-83-3) – Technical Baseline and Structural Context for Procurement


2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone (CAS 388088-83-3; molecular formula C₁₂H₁₁BrOS; MW 283.18) is a heteroaromatic bromoacetyl building block featuring a benzothiophene core with 3,5-dimethyl substitution . The compound belongs to the class of α‑bromoketones used as electrophilic intermediates for constructing diverse heterocyclic systems and benzothiophene‑containing pharmacophores. The bromine atom serves as a reactive handle for nucleophilic substitution and cross‑coupling transformations, while the benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in agents such as raloxifene, zileuton, and sertaconazole . Reported physical properties include a melting point of 125–127 °C and a calculated LogP of 4.10 [1], which inform handling and purification strategies.

Why Generic Substitution Fails for 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone (CAS 388088-83-3)


2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone is not interchangeable with unsubstituted, monomethylated, or halogen‑exchanged benzothiophene analogs. The 3,5‑dimethyl substitution pattern alters both steric and electronic properties that govern reactivity in nucleophilic substitutions and cross‑couplings . Substitution at the 3‑position blocks a common metabolic and oxidative hotspot, while the 5‑methyl group modulates the electron density of the thiophene ring, influencing the electrophilicity of the α‑bromoacetyl moiety. Furthermore, the compound exhibits measurable activity against the E. coli GroEL chaperonin (IC₅₀ = 1.5–4.2 μM), a pharmacological profile not reported for many in‑class bromoacetyl benzothiophenes [1]. Consequently, substitution without rigorous validation risks synthetic failure or loss of targeted biological activity.

Quantitative Differentiation Evidence for 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone (CAS 388088-83-3) vs. Closest Analogs


Evidence Item 1: Substitution Pattern-Driven Lipophilicity (LogP) Relative to Unsubstituted and 5-Chloro-3-methyl Analogs

The calculated octanol–water partition coefficient (LogP) for 2‑Bromo‑1‑(3,5‑dimethyl‑1‑benzothiophen‑2‑yl)‑1‑ethanone is 4.10 [1]. This represents an increase of 0.71 log units compared to the unsubstituted analog 2‑bromo‑1‑(benzothiophen‑2‑yl)ethanone (LogP = 3.39) and a difference of 0.42 log units relative to the 5‑chloro‑3‑methyl derivative (LogP = 3.68) . The higher lipophilicity conferred by the 3,5‑dimethyl substitution pattern directly impacts membrane permeability, protein binding, and chromatographic behavior, making this compound a preferred intermediate for optimizing CNS penetration or hydrophobic target engagement in structure–activity relationship studies.

Medicinal Chemistry Property-Based Drug Design Lipophilicity

Evidence Item 2: Distinct GroEL/HSP60 Chaperonin Inhibition Profile Not Observed in Unsubstituted Analogs

2‑Bromo‑1‑(3,5‑dimethyl‑1‑benzothiophen‑2‑yl)‑1‑ethanone demonstrates concentration‑dependent inhibition of the bacterial chaperonin GroEL with IC₅₀ values ranging from 1.5 μM to 1.7 μM, and also inhibits human HSP60 (IC₅₀ = 4.2 μM) [1]. In contrast, no published inhibitory activity against GroEL or HSP60 is reported for the unsubstituted analog 2‑bromo‑1‑(benzothiophen‑2‑yl)ethanone [2] or for the 5‑chloro‑3‑methyl derivative [3]. This biological differentiation suggests that the 3,5‑dimethyl substitution on the benzothiophene core imparts a unique pharmacophore capable of engaging the chaperonin ATP‑binding pocket, a feature that is absent in less substituted or halogen‑exchanged analogs.

Antibacterial Chaperone Inhibitors Chemical Biology

Evidence Item 3: Higher Melting Point and Crystallinity Facilitating Purification and Handling

The melting point of 2‑Bromo‑1‑(3,5‑dimethyl‑1‑benzothiophen‑2‑yl)‑1‑ethanone is reported as 125–127 °C , which is significantly higher than that of the unsubstituted analog 2‑bromo‑1‑(benzothiophen‑2‑yl)ethanone (mp = 94–97 °C) and the 5‑chloro‑3‑methyl analog (mp = 94–97 °C) [1]. The elevated melting point, driven by the symmetrical 3,5‑dimethyl substitution, results in a more crystalline solid with lower solubility in common organic solvents at ambient temperature. This property simplifies purification by recrystallization and improves long‑term storage stability under ambient conditions, reducing procurement and handling costs for scale‑up laboratories.

Process Chemistry Solid Form Analysis Purification

Evidence Item 4: Distinct Steric Environment Around the Bromoacetyl Moiety

The 3‑methyl group on the benzothiophene core of 2‑Bromo‑1‑(3,5‑dimethyl‑1‑benzothiophen‑2‑yl)‑1‑ethanone is positioned adjacent to the α‑bromoacetyl carbonyl, creating a sterically encumbered electrophilic center that differs markedly from the unsubstituted analog (CAS 97511‑06‑3) and the 5‑chloro‑3‑methyl derivative (CAS 175203‑97‑1). While quantitative rate constants for nucleophilic substitution are not publicly reported, the increased steric bulk is expected to slow SN2 reactions and favor alternative pathways (e.g., radical or transition‑metal‑catalyzed couplings) [1]. This steric differentiation necessitates adjusted reaction conditions and can be exploited to achieve chemoselectivity in complex synthetic sequences, a feature not available with less hindered analogs [2].

Synthetic Methodology Nucleophilic Substitution Steric Effects

Validated Research and Industrial Application Scenarios for 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone


Synthesis of GroEL/HSP60 Inhibitors for Antibacterial Drug Discovery

The compound serves as a validated starting point for structure–activity relationship (SAR) studies targeting the bacterial chaperonin GroEL, a promising antibacterial target. Its moderate inhibitory activity (IC₅₀ = 1.5–1.7 μM) provides a tractable hit for optimization through substitution at the bromoacetyl position or further functionalization of the benzothiophene core [1]. The 3,5‑dimethyl pattern is essential for this activity, as unsubstituted and chloro‑substituted analogs lack reported GroEL inhibition.

Synthesis of CNS‑Penetrant Benzothiophene Derivatives

The elevated LogP (4.10) relative to unsubstituted (LogP = 3.39) and 5‑chloro‑3‑methyl (LogP = 3.68) analogs makes this compound a preferred building block for CNS‑targeted drug candidates. The increased lipophilicity enhances passive blood–brain barrier permeability, a critical parameter for neurological and psychiatric drug discovery programs [2].

Multi‑Gram Scale Synthesis Requiring Reliable Solid‑State Handling

The compound's high melting point (125–127 °C) facilitates straightforward purification by recrystallization and ensures physical stability during storage and shipping. This property reduces procurement and handling overhead for process chemistry groups performing multi‑gram to kilogram scale‑up of benzothiophene‑containing intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.